Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with chlorosulfonyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the difluoromethyl group. The chlorosulfonyl group is then added through a sulfonylation reaction. The final step involves the esterification of the piperidine ring with benzyl alcohol under acidic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to reduce other functional groups within the molecule.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorosulfonyl group with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group may act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with functional groups like sulfonyl, fluorine, and benzyl esters. Examples include:
- Benzyl 4,4-difluoropiperidine-1-carboxylate
- 3-(Chlorosulfonyl)-4,4-difluoropiperidine
- Benzyl 3-(methylsulfonyl)-4,4-difluoropiperidine-1-carboxylate .
Uniqueness
The uniqueness of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorosulfonyl and difluoromethyl groups makes it a versatile intermediate for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO4S/c15-23(20,21)10-12-8-18(7-6-14(12,16)17)13(19)22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXQFZLWRASOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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